molecular formula C12H8N2O2 B8559011 5-phenylfuro[2,3-d]pyrimidin-4(3H)-one

5-phenylfuro[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B8559011
M. Wt: 212.20 g/mol
InChI Key: AEOZQAQEYHKPNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-phenylfuro[2,3-d]pyrimidin-4(3H)-one (CAS Number: 943230-32-8) is a high-value furopyrimidine derivative serving as a versatile chemical scaffold in medicinal chemistry and anticancer research. This compound is of significant interest in early-stage drug discovery, particularly in the development of novel small-molecule inhibitors targeting key oncogenic pathways. The furo[2,3-d]pyrimidine core is a privileged structure in the design of potential therapeutic agents, with documented scientific literature exploring its applications . A primary research application of this compound is its role as a precursor in synthesizing more complex molecular architectures aimed at inhibiting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Blocking this pathway is a validated strategy in cancer therapy. Researchers have utilized this core structure to develop advanced inhibitors, including rigidified 2,8-diaryl furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which have demonstrated potent VEGFR-2 inhibitory activity in vitro, with IC50 values reaching as low as 38.72 nM . The compound is supplied for Research Use Only. It is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any human use. Researchers should handle this material with care, utilizing appropriate personal protective equipment and adhering to all relevant laboratory safety protocols. The molecular formula for this compound is C12H8N2O2 .

Properties

Molecular Formula

C12H8N2O2

Molecular Weight

212.20 g/mol

IUPAC Name

5-phenyl-3H-furo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C12H8N2O2/c15-11-10-9(8-4-2-1-3-5-8)6-16-12(10)14-7-13-11/h1-7H,(H,13,14,15)

InChI Key

AEOZQAQEYHKPNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=C2C(=O)NC=N3

Origin of Product

United States

Scientific Research Applications

Biological Activities

Research indicates that 5-phenylfuro[2,3-d]pyrimidin-4(3H)-one exhibits significant biological activities, including:

  • Anticancer Activity : Compounds based on the furo[2,3-d]pyrimidine scaffold have shown promising results as inhibitors of various cancer cell lines. For instance, derivatives have been evaluated for their efficacy against acute myeloid leukemia (AML) by targeting FLT3 kinase mutations, demonstrating IC50 values as low as 0.004 μM in specific cases .
  • Antimicrobial Properties : The compound has also been assessed for antimicrobial activity against various strains of bacteria. Studies suggest that it may serve as an effective inhibitor against resistant strains of Staphylococcus aureus and other pathogens .
  • Inhibition of Dihydrofolate Reductase : As a potential inhibitor of dihydrofolate reductase (DHFR), this compound shows promise in treating infections caused by parasites like Leishmania major, where traditional antifolate therapies often fail .

Case Study 1: Anticancer Efficacy

A study focused on the synthesis of various derivatives of this compound highlighted its anticancer properties. Compounds were tested against AML cell lines MV4-11 and MOLM-13. Notably, one derivative exhibited an IC50 value of 0.003 μM, indicating potent inhibitory activity against FLT3 mutations. This compound also demonstrated significant antiproliferative effects, leading to cell cycle arrest at the G1 phase .

Case Study 2: Antimicrobial Activity

Another investigation evaluated the antimicrobial efficacy of this compound derivatives against drug-resistant bacterial strains. The results indicated that specific substitutions on the phenyl ring enhanced antimicrobial potency, making these compounds viable candidates for further development in antibiotic therapies .

Comparative Analysis with Related Compounds

Compound NameStructure TypeUnique Features
Furo[2,3-d]pyrimidin-4(3H)-oneFused furan-pyrimidineLacks phenyl substitution; different biological activity profile.
6-(4-fluorophenyl)furo[2,3-d]pyrimidin-4(3H)-oneHalogenated derivativeEnhanced potency against certain cancer cell lines due to fluorine substitution.
5-benzylfuro[2,3-d]pyrimidin-4(3H)-oneBenzyl substitutionExhibits different solubility and reactivity patterns compared to phenyl derivatives.

The uniqueness of this compound lies in its specific phenyl substitution and resultant biological activities that may not be replicated by other similar compounds. This distinctiveness makes it a valuable candidate for further research and development in medicinal chemistry.

Comparison with Similar Compounds

Structural Analogs Within the Furo[2,3-d]pyrimidin-4(3H)-one Class

Substituent variations at the 2-, 3-, 5-, and 6-positions significantly alter physicochemical and biological properties. Representative examples from Hu et al. () include:

Compound Substituents (Position) Yield (%) Melting Point (°C) Key Spectral Data (IR, NMR)
6c 2-Morpholino, 3-phenyl, 5-ethoxycarbonyl, 6-methyl 86 174–175 IR: 1734 cm⁻¹ (C=O); 1H NMR: δ 7.36–8.16 (Ar-H)
6d 2-Piperidinyl, 3-(3-methylphenyl) 90 158–159 13C NMR: δ 165.2 (C=O); MS: m/z 369 (M⁺)
6e 2-Diethylamino, 3-(4-chlorophenyl) 82 170–172 1H NMR: δ 1.38 (t, CH3); MS: m/z 435 (M⁺)
6g 2-Diethylamino, 3-(4-fluorophenyl) 85 131–132 IR: 1695 cm⁻¹ (C=O); 13C NMR: δ 161.1 (C-F)

Key Observations :

  • Substituent Effects: Electron-donating groups (e.g., morpholino, piperidinyl) at position 2 enhance solubility, while halogenated aryl groups (e.g., 4-chlorophenyl in 6e) increase melting points due to stronger intermolecular interactions.
  • Synthetic Yields: Reactions with aliphatic amines (e.g., diethylamino in 6g) achieve higher yields (>85%) compared to aromatic substitutions .

Dihydro Derivatives

The dihydro analog 15 (5-(2,5-dimethoxyphenyl)-2-amino-dihydrofuro[2,3-d]pyrimidin-4(3H)-one) exhibits distinct properties:

  • Higher Melting Point: 260°C vs. ~170°C for non-dihydro analogs, attributed to hydrogen-bonding from the amino group .
  • Biological Activity : The dihydro structure may enhance binding to dihydrofolate reductase (DHFR), a target for anticancer agents .

Thieno[2,3-d]pyrimidin-4(3H)-one Analogs

Replacing the furan oxygen with sulfur generates thieno analogs, altering electronic and biological profiles:

Compound (Thieno Analogs) Substituents Bioactivity Key Differences vs. Furo Analogs
5-Phenylthieno[2,3-d]pyrimidin-4(1H)-one () 5-Phenyl Antimicrobial (weak) Reduced planarity due to sulfur’s larger atomic radius; lower solubility in polar solvents
TP3 () 4-Chlorophenyl Anticonvulsant (moderate) Enhanced metabolic stability from sulfur
5-(4-Fluorophenyl)-2-methyl () 4-Fluorophenyl, 2-methyl Not reported Fluorine substitution improves membrane permeability

Structural Impact :

  • Electron Density : Sulfur’s lower electronegativity reduces hydrogen-bonding capacity compared to furan oxygen.
  • Bioactivity: Thieno derivatives show weaker antiviral activity but stronger anticonvulsant effects, highlighting target specificity differences .

Substituent Effects on Similarity and Activity

Similarity scores () for thieno analogs highlight substituent influence:

  • 5-(4-Fluorophenyl) : Similarity = 0.92 (enhanced electronic effects).
  • 5,6-Dimethyl : Similarity = 0.92 (reduced polarity, increased lipophilicity).

In furo analogs, ethoxycarbonyl groups at position 5 (e.g., 6c , 6d ) improve synthetic accessibility but may reduce metabolic stability compared to halogenated aryl groups .

Preparation Methods

Aza-Wittig Reaction Strategy

The aza-Wittig reaction is a robust method for constructing the furo[2,3-d]pyrimidine core. This approach utilizes iminophosphorane intermediates derived from triphenylphosphine and carbodiimides .

Stepwise Synthesis :

  • Iminophosphorane Formation :
    Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate reacts with triphenylphosphine and hexachloroethane to generate the iminophosphorane intermediate .

  • Carbodiimide Synthesis :
    The iminophosphorane reacts with aromatic isocyanates (e.g., phenyl isocyanate) to form carbodiimides.

  • Cyclization :
    Treatment with secondary amines (e.g., diethylamine) or phenols in the presence of sodium ethoxide yields 5-phenylfuro[2,3-d]pyrimidin-4(3H)-one (yield: 72–85%) .

Advantages :

  • High regioselectivity due to the electronic effects of the aryl substituents.

  • Compatible with diverse aryl isocyanates for side-chain modifications .

Multi-Component Reactions (MCRs)

MCRs offer a one-pot synthesis route, minimizing purification steps. A notable example involves the reaction of ethyl cyanoacetate , ethyl 2-chloroacetoacetate , and aniline derivatives under phase-transfer catalysis (PTC) .

Representative Protocol :

  • Ethyl cyanoacetate (1.0 eq), ethyl 2-chloroacetoacetate (1.0 eq), and aniline (1.2 eq) are mixed in ethanol.

  • Triethylamine (3.0 eq) is added, and the mixture is refluxed for 6–8 hours.

  • The product precipitates upon cooling and is recrystallized from dichloromethane/methanol (yield: 60–68%) .

Catalytic Enhancements :

  • Using DBU as a base improves yields to 75–82% by accelerating enolate formation .

  • Solid-supported catalysts (e.g., KF/alumina) enable solvent-free conditions, reducing environmental impact .

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated strategies are employed for late-stage functionalization. Suzuki-Miyaura coupling introduces aryl groups at specific positions of preformed furopyrimidine scaffolds .

Example :

  • 6-Bromo-5-phenylfuro[2,3-d]pyrimidin-4(3H)-one (1.0 eq) is reacted with phenylboronic acid (1.5 eq) in toluene/ethanol (3:1).

  • Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.0 eq) are added, and the mixture is heated at 80°C for 12 hours.

  • The product is purified via column chromatography (SiO₂, hexane/ethyl acetate) with 65–70% yield .

Applications :

  • Enables synthesis of 5,6-diaryl derivatives for structure-activity relationship (SAR) studies.

  • Compatible with electron-rich and electron-deficient boronic acids .

Comparative Analysis of Synthetic Routes

MethodYield RangeKey AdvantagesLimitations
Cyclocondensation55–78%Scalable, minimal byproductsRequires stoichiometric bases
Aza-Wittig72–85%High regioselectivityCostly reagents (triphenylphosphine)
Multi-Component60–82%One-pot synthesisLimited substrate scope
Palladium-Catalyzed65–70%Late-stage diversificationSensitivity to air/moisture
Photochemical/Electro45–55%Green chemistry compatibleLow yields, specialized equipment

Optimization Strategies and Industrial Relevance

  • Microwave Assistance : Reduces reaction times by 60–80% while maintaining yields .

  • Flow Chemistry : Continuous production achieves >90% purity with throughputs of 1–2 kg/day .

  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) catalyze ester hydrolysis steps, enhancing sustainability .

Industrial pilots have adopted cyclocondensation and aza-Wittig methods for kilogram-scale production, prioritizing cost-effectiveness and reproducibility .

Q & A

Q. What are the standard synthetic routes for 5-phenylfuro[2,3-d]pyrimidin-4(3H)-one, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of 2-amino-4-phenylfuran-3-carbonitrile with formic acid under reflux, yielding ~85% purity (see thieno analog synthesis in for methodology) . Alternative routes involve nitro intermediates (e.g., 5,6-dihydro-6-nitro derivatives) followed by dehydrogenation, as described by Dauzonne and Adam-Launay (1992) using acetic anhydride and nitroethane . Key optimizations include:

  • Temperature control : Reflux at 100–120°C ensures complete cyclization.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve regioselectivity in metal-free domino reactions .
  • Workup : Precipitation with cold water minimizes byproducts .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

  • ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., δ 7.2–8.1 ppm for phenyl groups) and furanopyrimidine core structure .
  • IR spectroscopy : Detect carbonyl stretching (~1680–1720 cm⁻¹) and NH bands (~3200 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺ for C₁₂H₉N₂O₂) .

Q. How can researchers validate the purity of synthesized compounds?

  • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) to achieve >95% purity .
  • Melting point analysis : Sharp melting ranges (e.g., 205–208°C for thieno analogs) indicate crystalline homogeneity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity?

Evidence from thieno[2,3-d]pyrimidin-4(3H)-one analogs shows:

  • Electron-withdrawing groups (e.g., Cl, CF₃) enhance antiviral activity by increasing target binding affinity (IC₅₀ reduction by 40–60% vs. unsubstituted analogs) .
  • Hydrophobic substituents (e.g., methyl, propyl) improve membrane permeability, critical for antitumor activity (IC₅₀ values: 2–10 µM in HeLa cells) .
  • Table 1 : Activity trends in analogs (examples from ):
SubstituentBiological TargetIC₅₀/EC₅₀ (µM)Reference
5-PhenylRSV antiviral3.2
5-(4-Cl-phenyl)Microsomal PGE2 synthase0.89
5-(3,4-diOMe-phenyl)Tyrosinase inhibition1.5

Q. How can contradictory data on antiviral vs. antitumor efficacy be resolved?

Discrepancies arise from assay conditions:

  • Antiviral studies (e.g., RSV inhibition in ) use viral load reduction as endpoints, requiring low cytotoxicity (CC₅₀ > 50 µM) .
  • Antitumor assays (e.g., ) prioritize apoptosis induction, often at higher concentrations (IC₅₀ ~10 µM) .
    Methodological reconciliation :
  • Dose-response profiling : Test compounds across a broad range (0.1–100 µM) to identify therapeutic windows.
  • Mechanistic studies : Use siRNA knockdowns to confirm target specificity (e.g., pyrimidine biosynthesis enzymes vs. prostaglandin synthases) .

Q. What computational strategies are effective for predicting binding modes of this compound derivatives?

  • Molecular docking : Align the furanopyrimidine core with ATP-binding pockets (e.g., tyrosinase, PDB: 2Y9X) using AutoDock Vina .
  • QSAR models : Correlate substituent Hammett constants (σ) with inhibitory activity (R² > 0.85 in thieno analogs) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .

Methodological Best Practices

  • Synthetic scalability : Replace hazardous reagents (e.g., phosphoryl chloride in ) with microwave-assisted, solvent-free protocols .
  • Data reproducibility : Validate biological assays with positive controls (e.g., ribavirin for antiviral studies ; kojic acid for tyrosinase inhibition ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.